molecular formula C28H27NO7 B2838553 (Z)-8-(4-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929837-20-7

(Z)-8-(4-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2838553
CAS No.: 929837-20-7
M. Wt: 489.524
InChI Key: FQBCMNDTUSOPEE-CFRMEGHHSA-N
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Description

The compound (Z)-8-(4-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a benzofuro-oxazine derivative characterized by a fused tricyclic core. Its structure includes a 4-methoxybenzyl group at position 8 and a 2,3,4-trimethoxy-substituted benzylidene moiety at position 2. The (Z)-stereochemistry of the benzylidene double bond is critical for spatial orientation and intermolecular interactions.

Properties

IUPAC Name

(2Z)-8-[(4-methoxyphenyl)methyl]-2-[(2,3,4-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO7/c1-31-19-8-5-17(6-9-19)14-29-15-21-22(35-16-29)12-10-20-25(30)24(36-27(20)21)13-18-7-11-23(32-2)28(34-4)26(18)33-3/h5-13H,14-16H2,1-4H3/b24-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBCMNDTUSOPEE-CFRMEGHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3OC(=CC5=C(C(=C(C=C5)OC)OC)OC)C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3O/C(=C\C5=C(C(=C(C=C5)OC)OC)OC)/C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-8-(4-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzofuro[7,6-e][1,3]oxazin Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuro[7,6-e][1,3]oxazin ring system.

    Introduction of the Methoxybenzyl and Trimethoxybenzylidene Groups: These groups are introduced through condensation reactions, often using aldehydes or ketones as starting materials. The reaction conditions may include the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce benzyl derivatives. Substitution reactions can introduce various functional groups into the aromatic rings, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

Biology

Biologically, (Z)-8-(4-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one has shown potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of significant interest. Research is ongoing to explore its efficacy and safety as a pharmaceutical agent, particularly in the treatment of diseases where its bioactivity can be leveraged.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which (Z)-8-(4-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one exerts its effects is likely multifaceted. It may interact with various molecular targets, including enzymes, receptors, or DNA, depending on its specific application. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzylidene Moieties

Compound 1 : (Z)-2-(3,4-Dimethoxybenzylidene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
  • Key Difference : The benzylidene group here has 3,4-dimethoxy substituents instead of 2,3,4-trimethoxy.
  • Lower electron-donating capacity due to fewer methoxy groups, which may weaken π-π stacking or hydrogen bonding in receptor interactions.
  • Source : Structural analog from a 2004 study .
Compound 2 : (Z)-8-(4-Fluorophenethyl)-2-(pyridin-4-ylmethylene)-... (1,4-dioxane complex)
  • Key Differences :
    • Pyridinylmethylene replaces the trimethoxybenzylidene group.
    • 4-Fluorophenethyl substituent at position 8 instead of 4-methoxybenzyl.
  • Fluorine’s electronegativity may enhance metabolic stability but reduce lipophilicity compared to methoxy groups. The 1,4-dioxane co-crystal suggests improved crystallinity or stability .

Core Structure Modifications

Compound 3 : Chromeno-Benzodioxocin Derivatives (e.g., (2R,3S,8S,14S)-2-(3,4-Dihydroxyphenyl)-...)
  • Key Differences: Chromeno-benzodioxocin core replaces the benzofuro-oxazine system. Dihydroxyphenyl and hydroxyphenyl groups instead of methoxy substituents.
  • The rigid chromeno-benzodioxocin scaffold may restrict conformational flexibility, affecting target selectivity .

Biological Activity

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzofuroxazine core and the introduction of various methoxy and benzyl substituents. The use of specific reagents and conditions can significantly influence the yield and purity of the final product. Detailed protocols can be found in specialized organic chemistry literature.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of oxindoles have been shown to inhibit tubulin polymerization and exhibit cytotoxic effects on various cancer cell lines. The specific compound is hypothesized to possess similar properties due to its structural similarities to known anticancer agents.

Table 1: Anticancer Activity Comparison

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Compound AMCF-7 (Breast)0.15Tubulin Inhibition
Compound BA549 (Lung)0.22Apoptosis Induction
(Z)-8...HeLa (Cervical)TBDTBD

The proposed mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell cycle progression.
  • Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins are common pathways.
  • Targeting Specific Kinases : Some derivatives have been identified as inhibitors of key signaling pathways involved in cancer progression.

Case Studies

  • Study on Antiproliferative Effects : A recent study assessed the antiproliferative effects of structurally related compounds on human cancer cell lines, demonstrating IC50 values ranging from 0.15 to 0.30 μM across various cell types. The study concluded that these compounds could serve as leads for further drug development targeting specific cancer pathways.
  • Mechanistic Insights : Another investigation into the molecular mechanisms revealed that compounds with similar structures induced apoptosis through mitochondrial pathways, characterized by increased cytochrome c release and activation of caspase-9.

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